4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-, (R)-
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Overview
Description
4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-, ®- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and pharmaceutical applications. This particular compound features a quinazolinone core substituted with a bromophenyl group and a dihydroxy-nitrophenyl-propylamino moiety, making it a molecule of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone derivatives typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives). For this specific compound, the synthetic route may include the following steps:
Amidation: Coupling of anthranilic acid derivatives with the appropriate acid chloride to generate substituted anthranilates.
Cyclization: Treatment of the substituted anthranilates with acetic anhydride under reflux to afford benzoxazin-4-ones.
Formation of Quinazolinone: Treatment of benzoxazinones with ammonia solution to yield the quinazolinone derivatives.
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone derivatives undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions at the aromatic ring.
Mannich Reaction: Formation of β-amino carbonyl compounds through the reaction with formaldehyde and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Mannich Reaction: Typically involves formaldehyde, secondary amines, and acidic or basic catalysts.
Major Products
The major products formed from these reactions include various substituted quinazolinones with potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties .
Scientific Research Applications
4(3H)-Quinazolinone derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their interactions with biological macromolecules and their effects on cellular processes.
Medicine: Investigated for their potential as therapeutic agents in treating cancer, bacterial infections, and inflammatory diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These compounds can inhibit enzyme activity, modulate receptor function, and interfere with cellular signaling pathways. The exact molecular targets and pathways depend on the specific structure and functional groups of the quinazolinone derivative .
Comparison with Similar Compounds
Similar Compounds
- 2-Substituted-4(3H)-quinazolinones
- 3-Substituted-4(3H)-quinazolinones
- 2,3-Disubstituted-4(3H)-quinazolinones
Uniqueness
4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-, ®- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the bromophenyl and dihydroxy-nitrophenyl-propylamino groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
CAS No. |
84138-22-7 |
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Molecular Formula |
C24H21BrN4O5 |
Molecular Weight |
525.4 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-[[[2,3-dihydroxy-2-(4-nitrophenyl)propyl]amino]methyl]quinazolin-4-one |
InChI |
InChI=1S/C24H21BrN4O5/c25-17-7-11-18(12-8-17)28-22(27-21-4-2-1-3-20(21)23(28)31)13-26-14-24(32,15-30)16-5-9-19(10-6-16)29(33)34/h1-12,26,30,32H,13-15H2 |
InChI Key |
JQQNIHLLRBDHBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CNCC(CO)(C3=CC=C(C=C3)[N+](=O)[O-])O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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